N-(2-fluorophenyl)-N'-(1,2,2-trimethylpropyl)urea
Overview
Description
N-(2-fluorophenyl)-N’-(1,2,2-trimethylpropyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorophenyl group and a trimethylpropyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N’-(1,2,2-trimethylpropyl)urea typically involves the reaction of 2-fluoroaniline with 1,2,2-trimethylpropyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-fluorophenyl)-N’-(1,2,2-trimethylpropyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-N’-(1,2,2-trimethylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Urea derivatives with oxidized side chains.
Reduction: Amine derivatives.
Substitution: Substituted phenyl urea compounds.
Scientific Research Applications
N-(2-fluorophenyl)-N’-(1,2,2-trimethylpropyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: It is studied for its interactions with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)-N’-(1,2,2-trimethylpropyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The fluorophenyl group can enhance binding affinity through interactions such as hydrogen bonding and π-π stacking. The trimethylpropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
N-(2-fluorophenyl)-N’-(1,2,2-trimethylpropyl)urea can be compared with other urea derivatives such as:
N-phenyl-N’-(1,2,2-trimethylpropyl)urea: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
N-(2-chlorophenyl)-N’-(1,2,2-trimethylpropyl)urea: The chlorine atom can lead to different electronic and steric effects compared to the fluorine atom.
N-(2-fluorophenyl)-N’-(1,2,2-dimethylpropyl)urea: The presence of one less methyl group can affect the compound’s physical properties and reactivity.
The uniqueness of N-(2-fluorophenyl)-N’-(1,2,2-trimethylpropyl)urea lies in the combination of the fluorophenyl and trimethylpropyl groups, which can impart specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
1-(3,3-dimethylbutan-2-yl)-3-(2-fluorophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-9(13(2,3)4)15-12(17)16-11-8-6-5-7-10(11)14/h5-9H,1-4H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUHZWYPDDLCQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)NC1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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